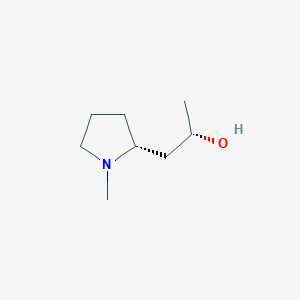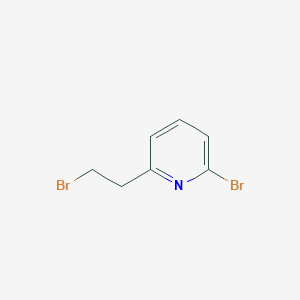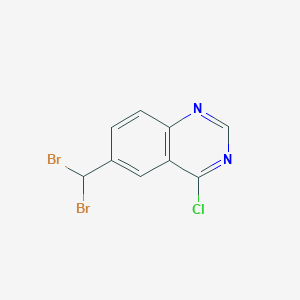
4-Chloro-6-(dibromomethyl)quinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-6-(dibromomethyl)quinazoline is a derivative of quinazoline, an aromatic heterocyclic compound with a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(dibromomethyl)quinazoline typically involves the introduction of chloro and dibromomethyl groups to the quinazoline core. One common method involves the reaction of 4-chloroquinazoline with dibromomethane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反应分析
Types of Reactions
4-Chloro-6-(dibromomethyl)quinazoline can undergo various chemical reactions, including:
Substitution Reactions: The chloro and dibromomethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted quinazoline derivatives .
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of agrochemicals and other industrial products
作用机制
The mechanism of action of 4-Chloro-6-(dibromomethyl)quinazoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer progression .
相似化合物的比较
Similar Compounds
4-Chloroquinazoline: Lacks the dibromomethyl group but shares the chloro-substituted quinazoline core.
6-Dibromomethylquinazoline: Similar structure but without the chloro group.
4,6-Dichloroquinazoline: Contains two chloro groups instead of a chloro and a dibromomethyl group
Uniqueness
4-Chloro-6-(dibromomethyl)quinazoline is unique due to the presence of both chloro and dibromomethyl groups, which confer distinct chemical reactivity and biological activity.
属性
分子式 |
C9H5Br2ClN2 |
|---|---|
分子量 |
336.41 g/mol |
IUPAC 名称 |
4-chloro-6-(dibromomethyl)quinazoline |
InChI |
InChI=1S/C9H5Br2ClN2/c10-8(11)5-1-2-7-6(3-5)9(12)14-4-13-7/h1-4,8H |
InChI 键 |
QNLKPXGXCBGDDC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1C(Br)Br)C(=NC=N2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


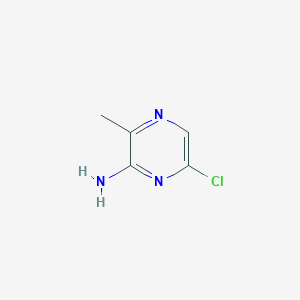
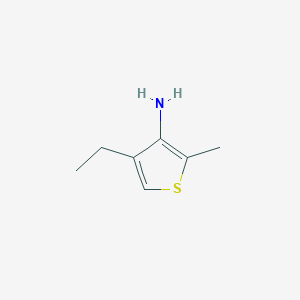
![7-(3,3,3-Trifluoro-2-hydroxy-2-methylpropyl)-1,3,7-triazaspiro[4.5]decane-2,4-dione](/img/structure/B13120951.png)
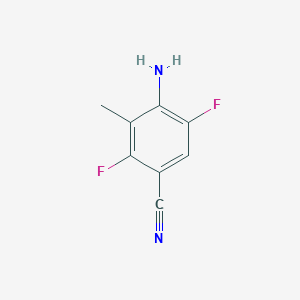
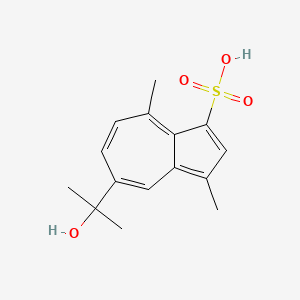
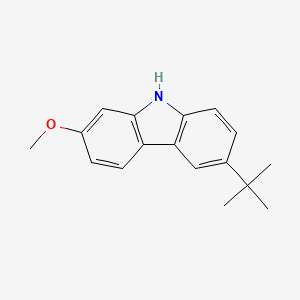
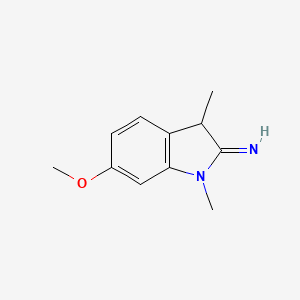

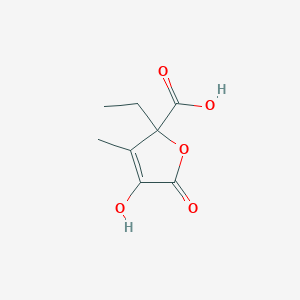
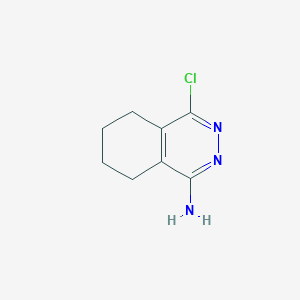
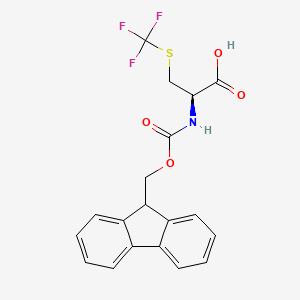
![4,5,6,7-Tetrahydro-3H-[1,2,3]triazolo[4,5-c]pyridine dihydrochloride](/img/structure/B13121014.png)
